Ibrutinib N1-Oxide

Description

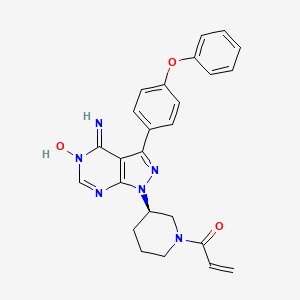

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24N6O3 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

1-[(3R)-3-[5-hydroxy-4-imino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-25-22(24(26)30(33)16-27-25)23(28-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,26,33H,1,6-7,14-15H2/t18-/m1/s1 |

InChI Key |

OIZIQPXPDWYSJD-GOSISDBHSA-N |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O |

Origin of Product |

United States |

Metabolic Formation Pathways of Ibrutinib N1 Oxide

Enzymatic Biotransformation Mechanisms Leading to N1-Oxide Formation

The conversion of ibrutinib (B1684441) to its N1-oxide metabolite is an oxidative reaction targeting the N1 position of the pyrazolopyrimidine core of the molecule. This process is catalyzed by specific enzyme systems designed to metabolize xenobiotics.

The Cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst in the oxidative metabolism of a vast number of drugs, including ibrutinib. peerj.com These heme-containing monooxygenases are responsible for a variety of oxidative transformations. peerj.comfda.gov For ibrutinib, metabolism is extensive and primarily mediated by the CYP3A subfamily. mdpi.comresearchgate.net While multiple metabolites are formed, the N-oxidation reaction is a known pathway for compounds with nitrogen-containing heterocyclic rings.

Research has consistently identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for the metabolism of ibrutinib. mdpi.comresearchgate.netnih.gov The polymorphically expressed CYP3A5 also contributes significantly to its metabolism. drugbank.comjanssenlabels.com In vitro studies using human liver microsomes and recombinant CYP450s have confirmed that CYP3A4 is the main enzyme, with a more minor contribution from CYP2D6. janssenlabels.comfda.govresearchgate.net The formation of ibrutinib's primary oxidative metabolites, including the active dihydrodiol metabolite (M37) and others like M34 and M25, correlates strongly with CYP3A4 activity and protein levels in human liver microsomes. drugbank.comnih.govtandfonline.com Given that N-oxidation is a common reaction catalyzed by CYP3A enzymes, the formation of Ibrutinib N1-Oxide is consequently attributed primarily to the action of CYP3A4 and CYP3A5.

Table 1: Key Cytochrome P450 Isoforms in Ibrutinib Metabolism

| Enzyme Isoform | Role in Ibrutinib Metabolism | Supporting Evidence |

| CYP3A4 | Primary/Major | Identified as the principal enzyme in numerous in vitro and clinical studies. mdpi.comresearchgate.netnih.gov Metabolite formation is highly correlated with CYP3A4 activity. drugbank.comnih.gov |

| CYP3A5 | Major | Significantly contributes to metabolism, though it is polymorphically expressed. drugbank.comjanssenlabels.com |

| CYP2D6 | Minor | In vitro studies suggest a minor role in the overall oxidative metabolism of ibrutinib. janssenlabels.comfda.gov |

The catalytic cycle of Cytochrome P450 enzymes involves the activation of molecular oxygen to form a highly reactive ferryl-oxo intermediate, known as Compound I. tandfonline.com This species is responsible for oxidizing the substrate. For the N-oxidation of an amine or a nitrogen atom within a heterocyclic ring, the mechanism is believed to involve a direct transfer of the oxygen atom from the Compound I intermediate to the nucleophilic nitrogen of the substrate. mdpi.com This process can be conceptualized as a single electron transfer (SET) from the nitrogen's lone pair to the ferryl species, followed by a rapid oxygen rebound to form the N-oxide product. nih.gov The electron-rich nitrogen atom of the pyrazolopyrimidine ring in ibrutinib is a suitable site for such an electrophilic attack by the activated oxygen of the CYP enzyme.

Flavin-containing monooxygenases (FMOs) are another class of Phase I metabolic enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. nih.govtga.gov.au Like CYPs, FMOs are NADPH- and oxygen-dependent microsomal enzymes. tga.gov.audrugbank.com Their catalytic mechanism involves a hydroperoxyflavin intermediate that performs the oxidation. drugbank.com

While FMOs are known to produce N-oxide metabolites for various drugs, their specific contribution to the metabolism of ibrutinib and the formation of this compound is not well-documented in the scientific literature. nih.govfda.gov The overwhelming evidence points to CYP3A4/5 as the dominant pathway for ibrutinib's oxidative metabolism, suggesting that any contribution from FMOs is likely minor or negligible. researchgate.netnih.gov

Beyond the primary CYP and potential FMO pathways, other enzyme systems are less likely to be involved in the initial N-oxidation of ibrutinib. However, it is noteworthy that extrahepatic metabolism can occur. Studies have identified glutathione (B108866) (GSH) conjugation as a relevant clearance pathway for ibrutinib, particularly when CYP3A4 is inhibited. researchgate.netnih.gov This Phase II conjugation process, however, does not lead to the formation of an N-oxide but rather represents a separate metabolic fate for the drug. nih.gov

Role of Cytochrome P450 Monooxygenases in Ibrutinib N-Oxidation

In Vitro Metabolic Pathway Elucidation of this compound

The elucidation of ibrutinib's metabolic pathways has been heavily reliant on in vitro experimental systems. The most common models include:

Human Liver Microsomes (HLMs): These subcellular fractions are rich in CYP450 and FMO enzymes and are a standard tool for metabolic studies. Incubations of ibrutinib with HLMs have demonstrated its extensive metabolism and confirmed the formation of its major oxidative metabolites (M37, M34, M25). drugbank.comtandfonline.comsimsonpharma.com These studies show a strong positive correlation between the rate of metabolite formation and CYP3A activity, often measured concurrently using a probe substrate like midazolam. drugbank.comnih.gov

Primary Human Hepatocytes: These intact liver cells provide a more physiologically relevant model, containing a full complement of both Phase I and Phase II enzymes and cofactors. Studies with hepatocytes have corroborated the findings from microsomes, showing that CYP3A is the main driver of ibrutinib metabolism. drugbank.comtandfonline.com

Recombinant Human CYP Enzymes: Using specific CYP isoforms expressed in systems like baculovirus-infected insect cells allows for the precise identification of which enzymes are capable of metabolizing a drug. Such studies have been crucial in confirming the primary role of CYP3A4 and the contributions of CYP3A5 and CYP2D6 to ibrutinib's biotransformation. fda.govresearchgate.net

While these in vitro studies have extensively characterized the formation of the main metabolites, specific reporting on the detection and quantification of this compound is sparse. Its identification is more often as a known impurity or reference standard, implying it is a minor metabolite compared to others like the dihydrodiol metabolite (M37). chemicea.com The formation pathways are inferred from the known capabilities of the enzymes that metabolize the parent compound.

Table 2: Summary of In Vitro Findings for Ibrutinib Metabolism

| In Vitro System | Key Findings | Relevance to N1-Oxide Formation |

| Human Liver Microsomes | Confirmed extensive metabolism; strong correlation between metabolite formation and CYP3A activity. drugbank.comtandfonline.com | Supports the hypothesis that CYP3A enzymes, abundant in this system, are responsible for N-oxidation. |

| Primary Human Hepatocytes | Validated the major role of CYP3A in a more complete cellular environment. drugbank.com | Confirms the liver as the primary site and CYP3A as the key enzyme family for oxidative metabolism. |

| Recombinant CYP Enzymes | Specifically identified CYP3A4 as the principal metabolizing enzyme, with contributions from CYP3A5 and CYP2D6. fda.govresearchgate.net | Pinpoints the specific enzymes most likely to catalyze the formation of this compound. |

Hepatic Microsomal Studies of N1-Oxide Production

Hepatic microsomal studies are a standard in vitro method used to investigate the primary routes of oxidative metabolism. These experiments utilize subcellular fractions from the liver, which are rich in cytochrome P450 (CYP) enzymes, to identify metabolic products. researchgate.net Studies on ibrutinib have extensively used human liver microsomes to identify its major metabolites, such as M37, M34, and M25. nih.govsci-hub.se These studies confirm that ibrutinib is a substrate for hepatic CYP enzymes. nih.gov

However, a thorough review of published studies using human and rat liver microsomes does not yield specific data on the detection or quantification of this compound as a metabolite. nih.govsci-hub.sefda.gov While these experimental systems are capable of mediating N-oxidation reactions, there is no documented evidence from these studies confirming the formation of this compound.

Recombinant Enzyme Studies for Isoform-Specific Activity

To identify the specific enzyme isoforms responsible for a drug's metabolism, recombinant enzymes (e.g., individual human CYP enzymes expressed in a cellular system) are used. For ibrutinib, such studies have been crucial in identifying CYP3A4 as the major enzyme responsible for its metabolism, with a minor contribution from CYP2D6. fda.govresearchgate.net The formation of the main oxidative metabolites is predominantly attributed to CYP3A4 activity. nih.gov

There are no specific studies available that utilize recombinant enzymes to investigate the formation of this compound. Consequently, it is not possible to identify the specific CYP or other enzyme isoforms (such as Flavin-containing Monooxygenases, FMOs) that may be responsible for the N-oxidation of the pyrazolopyrimidine ring of ibrutinib.

Cellular Metabolism Models for this compound Formation

Cellular models, such as primary human hepatocytes, provide a more complete in vitro system that includes both Phase I and Phase II enzymes and relevant cofactors. These models are used to generate a more comprehensive metabolic profile of a drug candidate. Studies with ibrutinib in primary human hepatocytes have corroborated the findings from microsomal studies, showing the formation of major oxidative metabolites. nih.gov

Despite the use of these advanced cellular models, the available scientific literature does not report the identification of this compound as a metabolite in hepatocyte incubations of ibrutinib. nih.gov

Factors Influencing N1-Oxide Metabolic Yield

The rate and extent of metabolite formation are influenced by several factors, including the concentration of the substrate (the drug) and the availability of necessary cofactors for the enzymatic reactions.

Substrate Concentration Effects on Enzymatic Kinetics

The relationship between substrate concentration and the rate of an enzyme-catalyzed reaction is typically described by Michaelis-Menten kinetics. fda.govresearchgate.net Key parameters, the Michaelis constant (Km) and maximum reaction velocity (Vmax), describe the enzyme's affinity for the substrate and its maximum catalytic rate, respectively. fda.gov Determining these values is essential for understanding how efficiently a metabolite is formed. For ibrutinib, kinetic parameters for the formation of its major metabolites have been investigated. nih.gov

As there are no studies that have identified and quantified the formation of this compound in metabolic systems, the enzymatic kinetic parameters (Km and Vmax) for its formation have not been determined. Therefore, no data table can be generated for these findings.

Cofactor Dependencies in N-Oxidation Processes

Oxidative metabolic reactions mediated by CYP enzymes are dependent on the presence of specific cofactors. The most critical cofactor for CYP-mediated reactions is Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH), which provides the reducing equivalents necessary for the catalytic cycle. researchgate.net Microsomal studies of ibrutinib metabolism consistently include an NADPH-generating system to facilitate the reactions. nih.govsci-hub.se Flavin-containing monooxygenases (FMOs), another class of enzymes capable of N-oxidation, also require NADPH.

While it can be inferred that the formation of this compound, as an oxidative metabolite, would be dependent on NADPH, there are no specific experimental studies that have confirmed this dependency or investigated the potential role of other cofactors.

Advanced Analytical Methodologies for Ibrutinib N1 Oxide Characterization in Preclinical Research

Chromatographic Separation Techniques for N1-Oxide Isolation and Quantification

Chromatographic techniques are fundamental to separating metabolites from the parent drug and endogenous components in biological matrices. For Ibrutinib (B1684441) and its related substances, including the N1-Oxide, various liquid chromatography methods have been developed. jetir.org

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Ibrutinib in bulk drug and pharmaceutical formulations, and its principles are directly applicable to the separation of its metabolites like the N1-Oxide. ipinnovative.comrjptonline.org The development of a robust, stability-indicating HPLC method is crucial for resolving the N1-Oxide from Ibrutinib and other degradation products or metabolites. rjptonline.org

Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength. Reversed-phase (RP) HPLC is the most common approach, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. rjptonline.orgiajps.com A typical mobile phase consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile (B52724). rjptonline.orgiajps.com Gradient elution is often preferred over isocratic elution to achieve better separation of multiple components with varying polarities, which is common in metabolite profiling. ipinnovative.com The UV detection wavelength is selected based on the absorbance maximum of the analyte; for Ibrutinib and its related compounds, wavelengths in the range of 250-296 nm are frequently used. iajps.comresearchgate.net

Table 1: Example HPLC Parameters for Ibrutinib Analysis Applicable to N1-Oxide Separation This table is a composite of typical parameters reported in the literature and may require optimization for the specific analysis of Ibrutinib N1-Oxide.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kromosil C18 (250mm x 4.6 mm, 5µm) | rjptonline.org |

| Mobile Phase | Phosphate buffer and Acetonitrile (45:55, v/v) | rjptonline.org |

| Flow Rate | 1.0 mL/min | rjptonline.orgiajps.com |

| Detection Wavelength | 295 nm | rjptonline.org |

| Column Temperature | 30°C | iajps.com |

| Retention Time (Ibrutinib) | 2.572 min | rjptonline.org |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). ijpsonline.com This results in higher efficiency, superior resolution, and substantially shorter analysis times, making it exceptionally well-suited for the complex samples encountered in metabolite analysis. ijpsonline.comresearchgate.net

For the analysis of Ibrutinib and its metabolites, UPLC methods often employ columns such as the Acquity BEH C18. nih.gov These methods typically use a gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile. ijpsonline.comnih.gov The enhanced resolving power of UPLC is critical for separating structurally similar metabolites, such as isomers or compounds like this compound, from the parent drug. ijpsonline.com In one study on Ibrutinib metabolism in rat liver microsomes, a UPLC system was used to separate various newly formed metabolites prior to mass spectrometric identification. ijpsonline.com

Ibrutinib is a chiral molecule, sold as the (R)-enantiomer. clearsynth.com The formation of the N1-Oxide does not affect the existing chiral center on the piperidine (B6355638) ring. Therefore, this compound exists as the (R)-stereoisomer. It is critical in preclinical research to confirm that no chiral inversion or racemization occurs during metabolism. Chiral chromatography is the definitive technique for separating enantiomers. mdpi.com

While specific chiral chromatography methods for this compound are not extensively detailed in the literature, the principles are well-established. googleapis.com These methods typically use a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are common. mdpi.com The development of such a method would be a necessary step in the comprehensive preclinical characterization of this compound to ensure that the observed pharmacological and toxicological profiles are attributable to the correct stereoisomer.

Mass Spectrometric Identification and Quantification of this compound

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the definitive identification and sensitive quantification of drug metabolites. jetir.org

LC-MS/MS is the gold standard for quantifying low-level analytes like metabolites in complex biological matrices such as plasma. innovareacademics.in For analysis, the LC eluent is directed into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source, which generates charged ions of the analytes in the gas phase. mdpi.com

In tandem mass spectrometry (MS/MS), a specific precursor ion (the ionized molecule of interest, e.g., protonated this compound) is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion resulting from this fragmentation is monitored in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, allowing for quantification down to the ng/mL or even pg/mL level. nih.govinnovareacademics.in Numerous LC-MS/MS methods have been validated for the quantification of Ibrutinib and its primary active metabolite, dihydrodiol-ibrutinib, in various biological samples, and these methodologies are directly transferable to this compound. nih.govmdpi.comnih.govmdpi.com The selection of appropriate precursor and product ion transitions is a critical step in method development.

Table 2: Example LC-MS/MS Transitions for Ibrutinib and a Major Metabolite This table provides examples of MRM transitions used for existing analytes. Similar principles would be applied to develop a method for this compound (Expected [M+H]⁺ ≈ 457.2).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Ibrutinib | 441.4 | 138.3 | nih.gov |

| Dihydrodiol Ibrutinib (DIH) | 475.4 | 304.2 | nih.gov |

| Ibrutinib-d5 (Internal Standard) | 446.2 | 309.2 | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). ijpsonline.comresearchgate.net This capability is crucial in preclinical metabolite identification. nih.gov While a standard MS/MS system can confirm the presence of a molecule with a specific nominal mass, HRMS can determine its elemental formula. units.it

In the context of this compound, HRMS would be used to confirm that an observed metabolite signal corresponds to the addition of one oxygen atom to the Ibrutinib molecule (C₂₅H₂₄N₆O₂), thereby differentiating it from other potential modifications that might result in a similar nominal mass. ijpsonline.com This technique is invaluable for identifying unknown metabolites discovered during in-vitro or in-vivo studies and for providing unequivocal structural confirmation of expected metabolites like the N1-Oxide. researchgate.netnih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Structural Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical tool that provides an additional dimension of separation beyond traditional liquid chromatography and mass spectrometry. mdpi.com This technique separates ions in the gas phase based on their size, shape, and charge, a property known as ion mobility. scielo.org.co For the analysis of this compound, IMS-MS is particularly valuable for differentiating it from its parent drug, Ibrutinib, and other potential isomeric or isobaric metabolites.

Molecules with the same mass-to-charge ratio (m/z) but different three-dimensional structures will exhibit different drift times through the ion mobility cell. nih.gov this compound, while structurally similar to Ibrutinib, possesses a different conformation due to the N-oxide functional group. This structural variance results in a unique collision cross-section (CCS), which is a measure of the ion's size and shape in the gas phase. The distinct CCS value for this compound allows it to be separated from other compounds of the same mass, a task that is challenging for mass spectrometry alone. copernicus.org

In a typical preclinical research workflow, a sample extract would be ionized, and the resulting ions introduced into the IMS-MS instrument. The instrument measures both the drift time of the ions through the mobility cell and their m/z ratio. chromatographyonline.com This creates a two-dimensional plot of drift time versus m/z, which can resolve complex mixtures with high specificity. copernicus.org This capability is crucial for confirming the presence of this compound in a sample containing multiple related species.

Table 1: Conceptual IMS-MS Data for Differentiating Ibrutinib Metabolites This table presents hypothetical but representative data illustrating the principle of IMS-MS separation.

| Compound | Molecular Formula | Exact Mass (m/z) | Collision Cross-Section (CCS) in Ų (Hypothetical) | Differentiation Principle |

|---|---|---|---|---|

| Ibrutinib | C₂₅H₂₄N₆O₂ | 440.1961 | 215.5 | Baseline reference |

| This compound | C₂₅H₂₄N₆O₃ | 456.1910 | 225.8 | Different mass and CCS |

| Dihydrodiol Ibrutinib | C₂₅H₂₈N₆O₄ | 476.2172 | 235.2 | Different mass and CCS |

Nuclear Magnetic Resonance (NMR) Spectroscopy for N1-Oxide Structural Confirmation in Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. sigmaaldrich.comuni-halle.de It provides detailed information about the chemical environment of individual atoms within a molecule, making it the gold standard for structural confirmation in chemical research. osti.gov For this compound, NMR is used to confirm the precise location of the N-oxidation on the pyrazolopyrimidine core.

In a typical ¹H NMR spectrum, the chemical shifts of protons are highly sensitive to their local electronic environment. uni-halle.de The oxidation of the N1-nitrogen in the pyrazole (B372694) ring of Ibrutinib to form this compound induces significant changes in the chemical shifts of nearby protons compared to the parent Ibrutinib molecule. Protons on the pyrazolopyrimidine ring system and the adjacent piperidine ring would exhibit noticeable downfield shifts due to the electron-withdrawing effect of the N-oxide group. By comparing the ¹H and ¹³C NMR spectra of a research sample with those of the parent Ibrutinib, researchers can pinpoint the site of metabolic modification.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

While 1D NMR provides foundational data, complex structures like this compound often require advanced 2D NMR techniques to resolve spectral overlap and unambiguously assign all proton and carbon signals. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear 2D NMR experiment identifies protons that are coupled to each other through covalent bonds. creative-biostructure.com A COSY spectrum of this compound would show cross-peaks between adjacent protons, allowing researchers to trace the connectivity within the piperidine ring and the phenoxyphenyl group, confirming the integrity of these structural fragments.

Ex Vivo Bioanalytical Method Development for this compound in Animal Models

The quantification of this compound in biological samples from animal models is essential for understanding its pharmacokinetics and disposition. nih.gov This requires the development and validation of robust bioanalytical methods, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.gov

Sample Preparation Strategies for Biological Matrices

Biological matrices such as plasma, blood, and tissue homogenates are complex mixtures containing proteins, lipids, and other endogenous components that can interfere with analysis. nih.gov Therefore, effective sample preparation is critical to isolate this compound and ensure accurate quantification.

Common strategies include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample. researchgate.net This denatures and precipitates the majority of proteins, which are then removed by centrifugation. The supernatant, containing the analyte, is then further processed or directly injected into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate). The analyte partitions into the organic layer, leaving many interfering substances behind in the aqueous phase. This method can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique. The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE can be tailored to the specific physicochemical properties of this compound, yielding very clean extracts and improving assay sensitivity.

Validation Parameters for Preclinical Quantification Assays

Before a bioanalytical method can be used for preclinical studies, it must be rigorously validated to ensure its reliability and reproducibility. fda.gov Validation is performed according to established guidelines to demonstrate that the assay is suitable for its intended purpose. Key validation parameters for a preclinical quantification assay of this compound are detailed below.

Table 2: Standard Validation Parameters for a Preclinical LC-MS/MS Assay This table outlines typical parameters and acceptance criteria for method validation based on regulatory guidance.

| Validation Parameter | Description | Typical Acceptance Criteria for Preclinical Assays |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of endogenous matrix components and other related substances. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |

| Linearity & Range | The concentration range over which the assay is accurate and precise. A calibration curve is generated. | Correlation coefficient (r²) ≥ 0.99. researchgate.net |

| Accuracy | The closeness of the measured concentration to the true nominal value. | Mean concentration should be within ±20% of the nominal value (±25% at the Lower Limit of Quantification, LLOQ). researchgate.net |

| Precision | The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision. | Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 20% (25% at LLOQ). researchgate.net |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet acceptance criteria. researchgate.net |

| Recovery | The efficiency of the extraction procedure, comparing the analyte response from an extracted sample to that of a non-extracted standard. | Should be consistent, precise, and reproducible. |

| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%. researchgate.net |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the "Pharmacological and Biological Implications of this compound in Preclinical Models" as per the specified outline.

While "this compound" is identified as a known chemical entity and an impurity of the drug Ibrutinib, with a defined chemical structure and CAS number (2437254-47-0), there is a significant lack of publicly available research on its specific biological and pharmacological properties. kmpharma.incymitquimica.compharmaceresearch.comsimsonpharma.com

The extensive search for preclinical data did not yield any specific studies that have assessed this compound for the following required sections:

Pharmacological and Biological Implications of Ibrutinib N1 Oxide in Preclinical Models

Cellular Pharmacodynamics:There is no available information regarding the impact of Ibrutinib (B1684441) N1-Oxide on B-cell receptor signaling pathways, its effects on cell proliferation and apoptosis in in-vitro assays, or its influence on cellular migration and adhesion.

The existing body of research focuses almost exclusively on the parent compound, ibrutinib, and its major active metabolites, such as the dihydrodiol metabolite (PCI-45227). wvu.edunih.govdovepress.com Generating content on Ibrutinib N1-Oxide based on the data for ibrutinib would be scientifically inaccurate and speculative.

Therefore, due to the absence of specific scientific findings for this compound, the creation of a detailed and accurate article that adheres to the provided outline is not feasible at this time.

In Vivo Preclinical Activity Assessment of this compound (Animal Models)

Evaluation in Murine Disease Models (e.g., xenograft models, autoimmune models)

No data is available regarding the evaluation of this compound in any murine disease models.

Contribution to Overall Pharmacological Activity of Ibrutinib in Animal Studies

There is no information to assess the contribution of this compound to the pharmacological effects of the parent drug, Ibrutinib, in animal studies.

Implications of this compound Formation on Parent Drug Disposition and Efficacy in Preclinical Systems

Competitive Inhibition or Induction of Metabolizing Enzymes

No studies were found that investigate whether this compound inhibits or induces metabolizing enzymes.

Influence on Ibrutinib's Bioavailability in Preclinical Species

There is no available data on how the formation of this compound might influence the bioavailability of Ibrutinib in any preclinical species.

Chemical Stability and Degradation Pathways of Ibrutinib N1 Oxide

Intrinsic Stability Assessment under Various Conditions (e.g., pH, Temperature, Light)

Forced degradation studies on Ibrutinib (B1684441) provide valuable insights into the conditions under which Ibrutinib N1-Oxide, as a potential degradation product, might be formed or further degrade. These studies typically adhere to the International Council for Harmonisation (ICH) guidelines. researchgate.netnih.gov

Ibrutinib itself has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions. researchgate.neteuropa.eunih.gov Conversely, it demonstrates relative stability under neutral, thermal, and photolytic stress. researchgate.netnih.gov

pH: Ibrutinib degrades in both acidic and basic environments. researchgate.netnih.gov One study noted significant degradation of Ibrutinib in 1 M HCl and 1 M NaOH when heated at 80°C for 8 hours. ijpsonline.com This suggests that the stability of this compound could also be pH-dependent.

Temperature: Ibrutinib is generally stable under thermal stress. researchgate.netnih.gov Studies on amorphous Ibrutinib showed it to be thermally stable up to around 340-345°C. nih.gov

Light: Photolytic degradation studies, exposing Ibrutinib solutions to UV light, have generally shown the drug to be stable. ijpsonline.comrjptonline.org Functional groups such as N-oxides can sometimes introduce photosensitivity, but specific data for this compound is not available. ijpsonline.com

Oxidative Conditions: Ibrutinib is particularly sensitive to oxidative stress, even at room temperature. researchgate.netnih.gov The use of hydrogen peroxide (H₂O₂) in forced degradation studies has been shown to produce several degradation products. ijpsonline.com Given that this compound is an oxidized form of Ibrutinib, its formation is expected under these conditions. The stability of the N1-Oxide itself in a highly oxidative environment would be a key factor in its persistence as a degradation product.

The following table summarizes the stability of the parent compound, Ibrutinib, under various stress conditions, which can be indicative for this compound.

| Stress Condition | Reagents and Conditions | Observation for Ibrutinib | Reference |

| Acidic Hydrolysis | 1 M HCl, 80°C, 8 h | Degradation observed | ijpsonline.com |

| Alkaline Hydrolysis | 1 M NaOH, 80°C, 8 h | Significant degradation observed | ijpsonline.com |

| Oxidative | 10% H₂O₂, Room Temperature, 8 h | Significant degradation observed | ijpsonline.com |

| Thermal | Dry heat | Stable | researchgate.net |

| Photolytic | UV light | Stable | ijpsonline.com |

Identification of Degradation Products of this compound

While no studies have specifically reported on the degradation products of this compound, the degradation profile of Ibrutinib is well-documented. It is plausible that under certain stress conditions, this compound could undergo further transformations.

Studies on Ibrutinib have identified several degradation products (DPs) formed under various stress conditions. One comprehensive study identified ten DPs. nih.govresearchgate.net In acidic hydrolysis, one major degradation product was formed. nih.gov Basic hydrolysis led to the formation of five DPs, while oxidative conditions also resulted in five DPs. nih.gov Another study identified two novel degradation products under acidic and basic conditions. nih.gov

The characterization of these degradation products was achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and mass spectrometry (MS), including high-resolution mass spectrometry (HRMS) with time-of-flight (TOF) detectors. researchgate.netnih.govnih.gov Nuclear magnetic resonance (NMR) spectroscopy has also been used for structural elucidation of isolated degradation products. nih.gov

Given that this compound is an N-oxide, its degradation could potentially involve reduction back to Ibrutinib, or further oxidation or hydrolysis at other sites on the molecule, especially under harsh conditions. However, without specific studies, this remains speculative.

Mechanistic Studies of N1-Oxide Chemical Transformations

The formation of this compound is an oxidative transformation. The pyrazole (B372694) nitrogen (N1) of the pyrazolo[3,4-d]pyrimidine core of Ibrutinib is susceptible to oxidation. This type of reaction is common for nitrogen-containing heterocyclic compounds when exposed to oxidizing agents. ijpsonline.com The mechanism likely involves the attack of an oxidizing species, such as a peroxide radical, on the lone pair of electrons of the N1 nitrogen.

Further chemical transformations of this compound would depend on the reaction conditions. Under reducing conditions, the N-oxide could be converted back to the parent Ibrutinib. Under strong hydrolytic (acidic or basic) conditions, other functional groups in the molecule, such as the acrylamide (B121943) moiety, could be susceptible to hydrolysis, similar to what is observed for Ibrutinib itself. researchgate.netnih.gov

Stability Implications for Analytical Method Development and Sample Handling

The chemical stability of this compound has significant implications for the development and validation of analytical methods for Ibrutinib and its impurities.

Method Development: Stability-indicating methods must be able to separate Ibrutinib from all its potential degradation products, including this compound. The significant degradation of Ibrutinib under oxidative, acidic, and basic conditions necessitates that analytical methods are robust enough to resolve the parent drug from numerous potential degradants. researchgate.netnih.gov The use of UPLC with short run times (e.g., 5 minutes) has been shown to be effective in separating Ibrutinib from its impurities. nih.gov

Sample Handling and Storage: The sensitivity of Ibrutinib to oxidation implies that samples containing Ibrutinib and its N1-oxide should be protected from oxidative stress. researchgate.netnih.gov This may involve storing samples at reduced temperatures (e.g., 2-8°C or -20°C) and under an inert atmosphere. allmpus.com For solutions, especially those prepared for analysis, storage duration should be minimized, and they should be protected from light, even though photolytic degradation is not considered a major pathway for Ibrutinib. researchgate.net The stability of standard and sample solutions for Ibrutinib has been established for up to 44 hours at 10°C in some studies. researchgate.net

The development of reliable analytical methods requires the availability of pure reference standards for impurities like this compound to ensure accurate identification and quantification. synzeal.com

Computational and Theoretical Studies on Ibrutinib N1 Oxide

Molecular Docking and Dynamics Simulations of N1-Oxide with Target Proteins

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as Ibrutinib (B1684441) N1-Oxide, might interact with a protein target at the atomic level.

The introduction of an N-oxide group can significantly alter the electronic and steric properties of a molecule, which in turn affects its binding affinity for its protein target. In the case of Ibrutinib N1-Oxide, the N-oxidation occurs on the pyrazole (B372694) ring. pharmaffiliates.comsynzeal.com This modification introduces a polar, oxygen-rich functional group.

Computational studies on other molecules have shown that N-oxidation can lead to varied effects on binding affinity. For instance, the N-oxide metabolite of sorafenib (B1663141) demonstrated a lower IC50 value (indicating higher potency) against CYP2C8 compared to the parent drug, suggesting a stronger binding interaction. nih.gov Conversely, for other compounds like mianserin, the N-oxide metabolite is reported to be inactive, implying a drastic reduction in binding affinity. mdpi.com

Table 1: Hypothetical Binding Affinity Comparison

| Compound | Target Kinase | Predicted Change in Binding Affinity (Compared to Ibrutinib) | Rationale |

|---|---|---|---|

| This compound | BTK | Potentially altered | Introduction of a polar N-oxide group may change interaction patterns. |

| This compound | Other Kinases | Potentially altered | Off-target effects could be modified due to changes in steric and electronic properties. |

The conformational flexibility of a ligand and its specific interactions with a protein are key determinants of its biological activity. The N-oxide group in this compound would likely influence its preferred conformation and interaction profile within the BTK binding pocket.

Molecular dynamics simulations could reveal how the N-oxide group affects the stability of the ligand-protein complex. The introduction of the oxygen atom could lead to new hydrogen bonding opportunities with nearby amino acid residues or water molecules within the binding site. It might also alter the planarity and electronic distribution of the pyrazole ring system, potentially affecting pi-stacking interactions with aromatic residues in the active site. Studies on other N-oxide metabolites have shown that additional hydrogen and halogen bonding interactions can occur, leading to a different or more stable binding pose. nih.gov

Quantum Chemical Calculations for N-Oxidation Pathway Energetics

Quantum chemical calculations can provide insights into the electronic structure of molecules and the energetics of chemical reactions, such as the metabolic formation of this compound.

Ibrutinib possesses several nitrogen atoms that could potentially undergo N-oxidation. Computational tools based on quantum mechanics can predict the most likely site of metabolism. These methods often calculate the accessibility and reactivity of different atoms in a molecule. For nitrogen atoms, properties like the condensed Fukui function can be used to predict their susceptibility to nucleophilic attack by the oxidizing species of the metabolizing enzyme. plos.org

For Ibrutinib, the nitrogen atoms in the pyrimidine (B1678525) and pyrazole rings are potential sites for oxidation. The fact that the N1-oxide on the pyrazole ring is a known metabolite suggests that this position is electronically and sterically favored for oxidation by CYP3A4. Quantum chemical calculations could confirm this by showing a lower energy barrier for oxidation at the N1 position compared to other nitrogen atoms in the molecule.

The enzymatic N-oxidation of Ibrutinib by CYP3A4 involves a complex reaction mechanism. Quantum chemical calculations, often in combination with molecular mechanics (QM/MM), can be used to model this process and analyze the transition state—the highest energy point along the reaction coordinate. akj.az

These calculations can determine the activation energy of the N-oxidation reaction, providing a measure of how fast the reaction is likely to occur. The geometry of the transition state would reveal the precise arrangement of the Ibrutinib molecule and the reactive oxygen species of the enzyme at the moment of oxidation. Such analyses are computationally intensive but offer a deep understanding of the metabolic process at a molecular level.

Table 2: Theoretical Energetics of Ibrutinib N-Oxidation

| Parameter | Predicted Value | Significance |

|---|---|---|

| Preferred Oxidation Site | Pyrazole N1 | Corresponds to the identified metabolite, this compound. |

| Activation Energy (ΔG‡) | Not Calculated | A lower value would indicate a kinetically favorable reaction. |

In Silico Prediction of this compound Metabolic Fate

Once formed, this compound can itself be a substrate for further metabolism. In silico tools for metabolite prediction can suggest the likely subsequent biotransformations. creative-biolabs.comoup.compensoft.net These tools typically use either rule-based systems derived from known metabolic reactions or machine learning models trained on large datasets of metabolic transformations. nih.govnih.gov

Given the structure of this compound, potential subsequent metabolic pathways could include:

Hydroxylation: Addition of a hydroxyl group to the phenyl or phenoxyphenyl rings.

Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion. The N-oxide oxygen itself could potentially be a site for conjugation.

Further Oxidation: Other parts of the molecule could undergo oxidation.

Predictive software like Meteor Nexus or BioTransformer could generate a list of plausible secondary metabolites of this compound, which would then require experimental validation. pensoft.netlhasalimited.org The stability of the N-oxide itself is also a factor, as some N-oxides can be reduced back to the parent amine. researchgate.net

Scientific Data on this compound Structure-Activity Relationship and Computational Studies Not Publicly Available

Extensive searches of scientific literature and public data repositories did not yield specific information regarding the computational and theoretical studies on this compound, nor on its structure-activity relationship (SAR) related to N1-oxide formation and activity. While there is a wealth of information on the parent compound, Ibrutinib, research specifically focused on the N1-Oxide derivative as requested is not available in the public domain.

Ibrutinib is known to be primarily metabolized by the cytochrome P450 enzyme CYP3A4. nih.govfda.gov This metabolism leads to the formation of several metabolites. The most significant of these is a dihydrodiol metabolite, also known as PCI-45227 or M37, which exhibits approximately 15 times lower inhibitory activity against its target, Bruton's tyrosine kinase (BTK), compared to Ibrutinib. nih.govfda.govtga.gov.au Other identified metabolic pathways include hydroxylation of the phenoxyphenyl group (to form M35), opening of the piperidine (B6355638) ring followed by reduction (to form M34), and oxidation to a carboxylic acid (to form M25). nih.govdrugbank.com

Despite the detailed characterization of Ibrutinib's metabolism, specific studies detailing the formation of an N1-Oxide, its biological activity, or any associated computational and SAR studies could not be located. The available literature focuses on the primary metabolic pathways and the activity of the major metabolites identified. Therefore, the generation of an article based on the provided outline for "this compound" is not possible at this time due to the absence of the required scientific data.

Future Research Directions and Unexplored Aspects of Ibrutinib N1 Oxide

Investigation of Stereoselective N-Oxidation Processes

The ibrutinib (B1684441) molecule possesses a chiral center, and it is administered as the (R)-enantiomer. The process of N-oxidation can potentially introduce another chiral center, leading to the formation of diastereomers of Ibrutinib N1-Oxide. The differential biological activity and pharmacokinetic profiles of stereoisomers are well-documented in pharmacology. Therefore, a critical area of future investigation is the stereoselectivity of the N-oxidation process of ibrutinib.

Current analytical methods have been developed to separate the enantiomers of ibrutinib itself, employing techniques like Electrokinetic Chromatography with cyclodextrins as chiral selectors. nih.gov Future research should adapt and refine these chiral separation techniques to resolve and quantify the potential stereoisomers of this compound. Understanding the stereochemical course of this metabolic reaction is paramount. Key research questions to be addressed include:

Do CYP3A4 or other involved enzymes exhibit stereoselectivity in the N-oxidation of (R)-ibrutinib?

What are the relative proportions of the resulting diastereomers formed in vitro and in vivo?

Do these stereoisomers exhibit different pharmacokinetic profiles or biological activities?

Answering these questions will provide a more complete picture of ibrutinib's metabolism and could have implications for understanding inter-individual variability in drug response.

Comprehensive Profiling of Minor and Unknown Metabolites Related to N1-Oxide Pathways

While major metabolites of ibrutinib, such as M37, M34, and M25, have been studied, the metabolic cascade initiated by N-oxidation is largely uncharted territory. elsevierpure.comnih.govnih.gov The formation of an N-oxide of ibrutinib has been observed under oxidative stress conditions, designated as DP-III in one study. nih.govsci-hub.box This finding underscores the need for a comprehensive profiling of minor and potentially unknown metabolites that branch from the this compound pathway.

Advanced analytical techniques are pivotal for this endeavor. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) has proven effective in identifying and characterizing ibrutinib's degradation products and in vitro metabolites. nih.govijpsonline.comresearchgate.net Future studies should leverage these powerful tools to:

Systematically screen for metabolites downstream of this compound in various biological matrices, including human liver microsomes, hepatocytes, and patient-derived samples.

Elucidate the structures of these novel metabolites using tandem mass spectrometry (MS/MS) fragmentation analysis.

Investigate the enzymatic pathways responsible for the further transformation of this compound.

This detailed metabolic map will be crucial for a holistic understanding of ibrutinib's biotransformation and clearance.

Advanced Modeling for N1-Oxide Formation and Disposition in Complex Biological Systems

Pharmacokinetic (PK) modeling is an indispensable tool in drug development and personalized medicine. Population PK models have been successfully developed for ibrutinib to characterize its absorption, distribution, metabolism, and elimination. elsevierpure.comresearchgate.net These models have been instrumental in understanding the variability in ibrutinib exposure among patients.

A logical and critical next step is to extend these modeling efforts to specifically capture the formation and disposition of this compound. Future research should focus on developing sophisticated physiologically-based pharmacokinetic (PBPK) models that can:

Simulate the kinetics of this compound formation by incorporating in vitro enzymatic data for the N-oxidation reaction.

Predict the distribution and clearance of this metabolite in different tissues and organs.

Explore the impact of genetic polymorphisms in metabolizing enzymes and drug-drug interactions on the levels of this compound.

Utilize in silico tools to predict the physicochemical properties and potential for bioactivation of this compound and its downstream metabolites. researchgate.netnih.govresearchgate.net

Exploration of this compound as a Probe for Specific Enzymatic Activities

The formation of this compound is an enzyme-mediated process, with CYP3A4 being the primary catalyst for ibrutinib's oxidative metabolism. nih.govnih.gov This specific metabolic transformation presents an opportunity to utilize this compound as a chemical probe to investigate the activity of particular enzymes.

Future studies could explore the potential of this compound formation as a biomarker for CYP3A4 activity. This would involve:

Correlating the rate of this compound formation with established measures of CYP3A4 activity in a panel of human liver microsomes or hepatocytes.

Investigating whether the levels of this compound in patient plasma or urine reflect inter-individual differences in CYP3A4 phenotype.

Exploring the potential contribution of other enzyme families, such as flavin-containing monooxygenases (FMOs), to ibrutinib N-oxidation and using the metabolite to differentiate between CYP and FMO activities.

If a strong and specific correlation is established, monitoring this compound levels could become a valuable tool for phenotyping enzyme activity, predicting drug-drug interactions, and optimizing ibrutinib therapy.

Q & A

Q. How to address conflicting cytotoxicity data for this compound in different cancer cell lines?

- Methodological Answer : Perform pathway enrichment analysis on RNA-seq data from discrepant cell lines to identify differential signaling activation. Validate using CRISPR knockouts of candidate resistance genes (e.g., ABC transporters). Use synergy assays (e.g., Chou-Talalay method) to test combinatorial effects with standard chemotherapies .

Guidelines for Data Presentation

- Tables : Include raw data (e.g., IC50 values, spectral peaks) with standard deviations and sample sizes.

- Figures : Use boxplots for dose-response comparisons and heatmaps for pathway analysis. Annotate chromatograms/spectra with critical peaks .

- Reproducibility : Adhere to CONSORT or ARRIVE guidelines for preclinical studies, detailing randomization, blinding, and statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.